![molecular formula C24H18ClF3N4O4 B10856657 5-[5-[3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856657.png)
5-[5-[3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 17, identified by the PubMed ID 34408808, is a synthetic organic compound that belongs to a series of non-covalent inhibitors targeting the SARS-CoV-2 3CL protease (Mpro). This protease is crucial for the replication of the SARS-CoV-2 virus, making Compound 17 a significant candidate in the development of antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Compound 17 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Pyridine Core: The pyridine core is synthesized through a series of condensation reactions.
Introduction of Functional Groups: Functional groups such as the 3-chloro-5-(3,3,3-trifluoropropoxy)phenyl and 1-methylpyrimidine-2,4-dione are introduced through nucleophilic substitution and coupling reactions.
Final Assembly: The final compound is assembled by linking the functionalized pyridine cores under controlled conditions.
Industrial Production Methods: Industrial production of Compound 17 would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: Compound 17 can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated compounds (e.g., chlorides, bromides) with bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation of the pyridine ring can yield pyridine N-oxide derivatives, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Compound 17 has several scientific research applications:
Chemistry: Used as a model compound to study non-covalent interactions and inhibitor design.
Biology: Investigated for its ability to inhibit the SARS-CoV-2 3CL protease, making it a potential antiviral agent.
Medicine: Explored for therapeutic applications in treating COVID-19 by preventing viral replication.
Industry: Potential use in the development of antiviral drugs and diagnostic tools.
Mechanism of Action
Compound 17 exerts its effects by inhibiting the SARS-CoV-2 3CL protease (Mpro). The mechanism involves non-covalent binding to the active site of the protease, thereby preventing the cleavage of viral polyproteins essential for viral replication. This inhibition disrupts the viral life cycle and reduces the viral load in infected cells .
Comparison with Similar Compounds
Compound 18: Another non-covalent inhibitor of the SARS-CoV-2 3CL protease with a similar core structure but different functional groups.
Compound 19: A covalent inhibitor targeting the same protease, offering a different mode of inhibition.
Uniqueness: Compound 17 is unique due to its non-covalent mode of inhibition, which allows for reversible binding and potentially fewer side effects compared to covalent inhibitors. Its specific functional groups also contribute to its high affinity and selectivity for the SARS-CoV-2 3CL protease .
Properties
Molecular Formula |
C24H18ClF3N4O4 |
|---|---|
Molecular Weight |
518.9 g/mol |
IUPAC Name |
5-[5-[3-chloro-5-(3,3,3-trifluoropropoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C24H18ClF3N4O4/c1-31-13-20(21(33)30-23(31)35)15-9-19(22(34)32(12-15)17-3-2-5-29-11-17)14-7-16(25)10-18(8-14)36-6-4-24(26,27)28/h2-3,5,7-13H,4,6H2,1H3,(H,30,33,35) |
InChI Key |
UJBVSKKPZZUOLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2=CN(C(=O)C(=C2)C3=CC(=CC(=C3)Cl)OCCC(F)(F)F)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


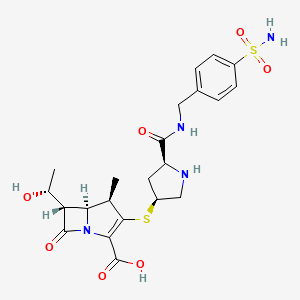
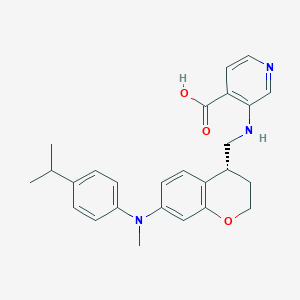
![6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one](/img/structure/B10856589.png)
![(5S)-5-{3-[3-(benzyloxy)-5-chlorophenyl]-2-oxo[2H-[1,3'-bipyridine]]-5-yl}pyrimidine-2,4(3H,5H)-dione](/img/structure/B10856591.png)
![(1R,2R,5S)-3-[2-(3,4-dichlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856593.png)
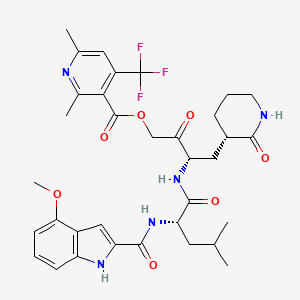
![(3R,3aR,6aR)-2-[3-(3-fluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10856597.png)
![5-[5-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856605.png)
![N-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-fluorobenzamide](/img/structure/B10856618.png)
![(1R,2R,5S)-3-[2-(4-bromo-2-chlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856624.png)
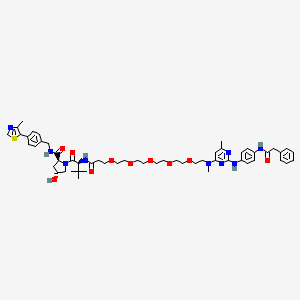
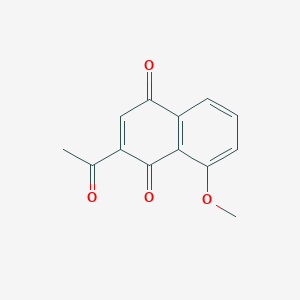
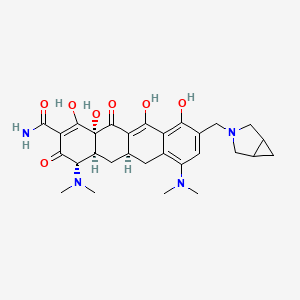
![(1R,2R,5S)-3-[2-(3,4-dimethoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856661.png)
